Cyjohnphos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

One of the most prominent research areas involving CyJohnPhos is catalysis. Its ability to form strong and selective bonds with transition metals makes it a valuable tool for developing new and efficient catalysts. CyJohnPhos has been successfully employed in various catalytic reactions, including:

- Hydrogenation: CyJohnPhos-based catalysts have demonstrated high activity and selectivity in the hydrogenation of unsaturated bonds, a crucial step in the synthesis of various chemicals and pharmaceuticals Smolecule: .

- Hydroamination: CyJohnPhos catalysts are effective in promoting the formation of carbon-nitrogen bonds through hydroamination reactions, allowing for the synthesis of complex molecules with specific functionalities ScienceDirect: .

- Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between different molecules. CyJohnPhos catalysts have shown promising results in various cross-coupling reactions, enabling the efficient synthesis of complex organic molecules Chemical Reviews: .

Material Science

The unique electronic properties of CyJohnPhos also make it a valuable tool in material science research. It is being explored for its potential applications in developing:

- Organic light-emitting diodes (OLEDs): CyJohnPhos can be used as a ligand in the design of phosphorescent OLED materials, which offer higher efficiency and longer lifetimes compared to traditional fluorescent OLEDs Wiley Online Library.

- Functional polymers: CyJohnPhos can be incorporated into the backbone of polymers to impart specific properties, such as electrical conductivity or catalytic activity, leading to the development of novel functional materials Polymer Chemistry: .

Other Research Applications

Beyond catalysis and material science, CyJohnPhos is also being investigated for its potential applications in other research areas, such as:

- Biomedical research: CyJohnPhos is being explored for its potential use in developing new drugs and therapeutic agents due to its ability to interact with metal ions involved in biological processes Dalton Transactions: .

- Sensor development: The ability of CyJohnPhos to bind specific molecules makes it a promising candidate for the development of selective and sensitive sensors for various applications Chemical Communications: .

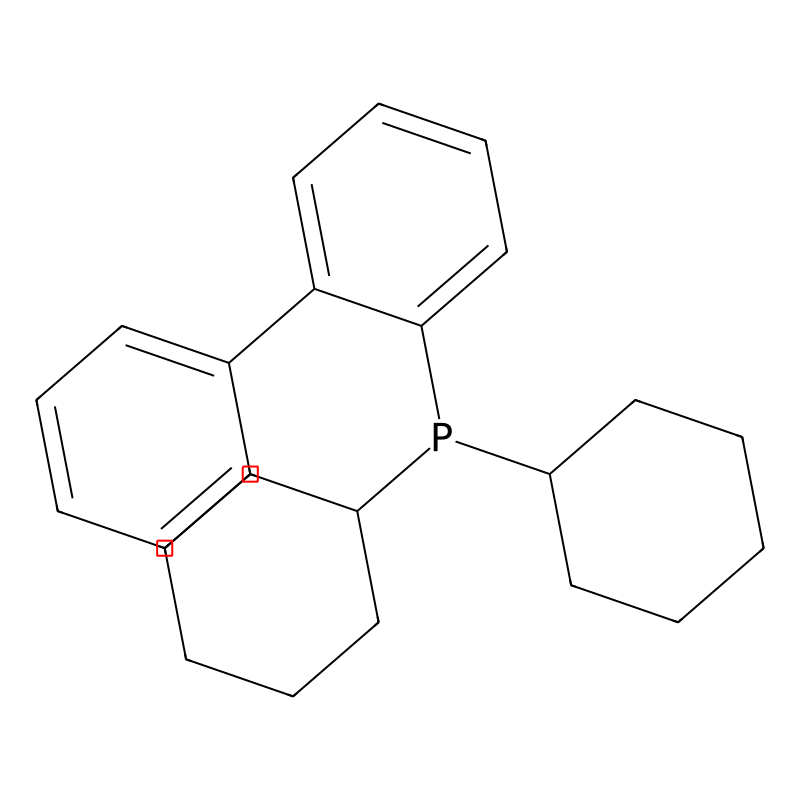

2-(Dicyclohexylphosphino)biphenyl, with the molecular formula C24H31P and a molecular weight of approximately 350.48 g/mol, is characterized by the presence of a dicyclohexylphosphino group attached to a biphenyl structure. This compound is notable for its sterically bulky nature, which enhances its effectiveness as a ligand in transition metal-catalyzed reactions . It is typically available in high purity (>98%) and is classified as poorly soluble in water .

CyJohnPhos acts as a ligand, donating a lone pair of electrons from the phosphorus atom to a transition metal center. This creates a Lewis acid-base adduct, which activates the metal for subsequent catalytic steps. The specific mechanism depends on the chosen reaction, but generally involves the coordinated substrate undergoing bond activation and transformation through a series of elementary steps facilitated by the CyJohnPhos-metal complex [].

This compound is primarily utilized in cross-coupling reactions, particularly Suzuki and Stille reactions, where it acts as a ligand for palladium and nickel catalysts. The bulky nature of the dicyclohexyl groups helps stabilize the metal-ligand complex, facilitating the coupling of aryl halides with organometallic reagents . Additionally, it can participate in oxidation and substitution reactions due to the reactivity of the phosphorus atom .

The synthesis of 2-(Dicyclohexylphosphino)biphenyl typically involves the reaction of biphenyl with dicyclohexylphosphine. This process may be conducted under various conditions to optimize yield and purity. The general reaction can be summarized as follows:

textBiphenyl + Dicyclohexylphosphine → 2-(Dicyclohexylphosphino)biphenyl

Alternative synthetic routes may involve phosphination reactions or coupling with other phosphine derivatives .

The primary application of 2-(Dicyclohexylphosphino)biphenyl lies in catalysis. It serves as an effective ligand in:

- Cross-Coupling Reactions: Used extensively in organic synthesis for forming carbon-carbon bonds.

- Catalyst Development: Acts as a stabilizing agent for palladium catalysts in various transformations.

- Material Science: Potential use in developing new materials through polymerization processes .

Several compounds share structural or functional similarities with 2-(Dicyclohexylphosphino)biphenyl. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Triaryl phosphine | Highly soluble; less steric bulk |

| Dicyclohexylphosphine | Dialkyl phosphine | Similar steric bulk but lacks biphenyl framework |

| 2-(Diphenylphosphino)biphenyl | Biphenyl phosphine | Less steric hindrance compared to dicyclohexyl |

| 1,3-Bis(diphenylphosphino)propane | Bidentate phosphine | Binds more strongly to metals due to bidentate nature |

2-(Dicyclohexylphosphino)biphenyl stands out due to its combination of steric bulk from dicyclohexyl groups and the biphenyl structure, making it particularly effective in stabilizing metal-ligand complexes during catalytic processes.

Phosphorus Electronic Environment Analysis

CyJohnPhos is an electron-rich tertiary phosphine. Electronic probes that quantify donor strength consistently place it among the more basic members of the dialkylbiaryl family.

| Probe technique | Observable (unit) | CyJohnPhos value | Reference ligand for scale | Interpretation | Ref. |

|---|---|---|---|---|---|

| ¹P NMR (CDCl₃, 162 MHz) | δ(³¹P) (ppm) | –14.1 ppm (singlet) | PPh₃ = –5.3 ppm | High-field shift indicative of a strongly σ-donating P(III) centre [1] | 30 |

| Iridium carbonyl method (cis-[IrCl(CO)₂L]) | ν_CO (symmetric/antisymmetric, cm⁻¹) | 2075 / 1991 cm⁻¹ | PCy₃ = 2081 / 1997 cm⁻¹ | Slightly lower ν_CO than PCy₃ ⇒ marginally stronger net donation than tricyclohexyl- phosphine [2] | 1 |

| Tolman Electronic Parameter (TEP, average ν_CO in Ni(CO)₃L) | 2054 cm⁻¹ (calc. from iridium data) | PPh₃ = 2069 cm⁻¹ | Confirms higher donor strength than triaryl analogues | 1 | |

| Huynh Electronic Parameter (HEP, ¹³C NHC shift) | 190.3 ppm | PPh₃ = 192.1 ppm | Places CyJohnPhos in the “bulky electron-rich” quadrant of Buchwald phosphines [3] | 42 |

Key observations

- The high-field ³¹P shift and depressed TEP/HEP numbers show that the dicyclohexyl substituents efficiently push σ-density onto phosphorus, while the biphenyl backbone limits π back-donation, yielding a potent σ donor.

- The IR data (1991 cm⁻¹ band) lie at the lower edge of the dialkylbiaryl series, underscoring CyJohnPhos’ basicity without reaching the extreme donor ability of trialkylphosphines such as Pt-Bu₃.

Quantification of Steric Parameters (% Vbur)

The percent buried volume (% Vbur) describes how much of the coordination sphere is spatially blocked by the ligand.

| Complex used for calculation | Ir–P distance (Å) | % Vbur (standard 2.28 Å sphere) | % Vbur (at X-ray Ir–P) | Ref. |

|---|---|---|---|---|

| [IrCl(CO)₂(CyJohnPhos)] (4a) | 2.334 | 33.8% | 33.0% | 1 |

| [IrCl(cod)(CyJohnPhos)] (3a) | 2.260 | 35.0% | 34.6% | 1 |

| [Pd(CyJohnPhos)₂] fragment (DFT) | 2.250 | 37.3% (open conformation) | 31.0% (rotated B-ring) | 32, 23 |

Key observations

- CyJohnPhos occupies ~34% of a 3.5 Å coordination sphere—comparable to PCy₃ (33%) but achieved with fewer carbon atoms because the biphenyl “B-ring” projects steric bulk toward the metal.

- The steric map (Figure S28 in ref. 1) shows a highly anisotropic profile: one quadrant is heavily shielded by the proximal aryl, while two quadrants remain accessible—ideal for catalytic cycles that require “pocket-and-open” behaviour.

- Metal-induced rotation of the B-ring modulates % Vbur. In Ni(0) intermediates the average buried volume drops from 37% (free) to ca. 31% after ring reorientation, facilitating substrate approach [4] .

Conformational Flexibility of the Biphenyl Backbone

CyJohnPhos owes much of its catalytic versatility to the torsional freedom between its two aryl rings.

| Parameter | Experimental/Computational value | Method | Implication | Ref. |

|---|---|---|---|---|

| C1–C1′–C2′–P dihedral (free ligand) | 44 ° (avg.) | X-ray, gas-phase DFT | Out-of-plane orientation of P atom reduces conjugation, increases basicity | 1 |

| Barrier to B-ring rotation | 11 ± 2 kcal mol⁻¹ | Variable-T ³¹P NMR (233–298 K) | Rapid equilibration at ambient T; ligand adapts sterically to different metals | 23 |

| η²-arene Ni interaction distance | 2.08 Å | SC-XRD of Ni₂ dimer | Arene flip enables temporary agostic binding, stabilising low-valent species | 32 |

| Change in % Vbur on rotation | –6% (37 → 31%) | SambVca on DFT geometries | Demonstrates built-in “flexible hula-hoop” steric behaviour | 32 |

Key observations

- The relatively low rotational barrier lets CyJohnPhos act as a shape-shifting ligand: it adopts a compact conformation to enter crowded coordination pockets, then swings the B-ring over the metal to enforce reductive elimination or protect reactive centres.

- In Ni(0) chemistry, the B-ring can even fold over to give an η² interaction, generating off-cycle dimers but also illustrating the ligand’s capacity to stabilise unsaturated species [4].

- This conformational plasticity, combined with moderate buried volume, explains why CyJohnPhos performs well across distinct metals (Pd, Ni, Au, Ir) and mechanisms—altering steric pressure without compromising electronic donation.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant